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4-Ethylbenzene-1,3-diamine

Epoxy curing agent Tensile strength DGEBA

Sourcing a non-mutagenic aromatic diamine that delivers MPD-equivalent mechanicals without solid handling challenges? 4-Ethylbenzene-1,3-diamine (DAEB) addresses this gap as a synergistic co-component with DAIPB. - Forms room-temperature-stable eutectic liquid blends (20-40 wt% DAEB) for automated prepregging. - Cured DGEBA properties reach 11.9 × 10³ psi tensile strength and 5.6% elongation, matching MPD benchmarks. - Enables Tg tunability (154-167 °C) via blend ratio adjustment with superior thermal stability vs. MPD-cured resins.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 1195-06-8
Cat. No. B075539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylbenzene-1,3-diamine
CAS1195-06-8
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)N)N
InChIInChI=1S/C8H12N2/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,9-10H2,1H3
InChIKeyPTMVFRKAMOUORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethylbenzene-1,3-diamine (DAEB): Technical Profile for Epoxy Curing and Polymer Intermediates


4-Ethylbenzene-1,3-diamine (also designated 2,4-diaminoethylbenzene or DAEB) is a ring-alkylated meta-phenylenediamine derivative with molecular formula C₈H₁₂N₂ and molecular mass 136.19 g/mol [1]. The compound bears an ethyl substituent at the 4-position of the benzene ring flanked by amino groups at positions 1 and 3, placing it within the class of aromatic diamines used as epoxy curing agents, polyurethane/polyurea chain extenders, and chemical intermediates [2]. Its boiling point is reported as 130–134 °C at 4 Torr (292.1 °C at 760 mmHg, calculated) with a density of approximately 1.073 g/cm³ [1]. The ethyl substituent differentiates it from the unsubstituted parent m-phenylenediamine (MPD) and from other alkyl-substituted analogs such as toluene diamine (TDA, methyl), diaminoisopropylbenzene (DAIPB, isopropyl), and diamino-tert-butylbenzene (DATBB, tert-butyl), imparting a distinct profile of curing reactivity, thermomechanical properties, and toxicological characteristics [2][3].

Why DAEB Cannot Be Interchanged with Generic m-Phenylenediamine or Alkyl Analogs


Although 4-ethylbenzene-1,3-diamine shares the m-phenylenediamine core with several commercially available aromatic diamine curing agents, direct substitution without reformulation produces quantifiably divergent outcomes in cured epoxy thermomechanical properties, toxicological profile, and physical handling characteristics. Ring-alkylated m-phenylenediamines, when used individually, exhibit a 30–35% loss in tensile strength relative to MPD-cured resins, a deficit attributed not to incomplete cure but to the physical presence of the alkyl group within the crosslinked network [1]. The type of alkyl substituent further governs the glass transition temperature (Tg) hierarchy (DATBB > MPD ≈ DAIPB > DAEB > TDA), thermal stability margins, and crucially, the Ames mutagenicity ranking, where DAEB is a direct-acting mutagen whereas the larger isopropyl and n-butyl analogs are non-mutagenic [2][3]. Furthermore, DAEB forms room-temperature-stable eutectic liquids when blended with DAIPB—a formulation advantage unavailable with MPD alone—making it a strategically distinct component in low-toxicity, liquid curing agent systems rather than a drop-in replacement for legacy aromatic diamines [1].

Quantitative Differential Evidence: DAEB vs. Closest Analogs


Tensile Strength of DAEB-Cured Epoxy vs. MPD

When diglycidyl ether of bisphenol-A (DGEBA; DER 332, equivalent weight 172.1) was cured at stoichiometric ratio with DAEB alone, the resulting resin exhibited a tensile strength of 8.5 × 10³ psi. Under identical conditions, MPD yielded a tensile strength of 11.9 × 10³ psi, representing a 28.6% advantage for MPD over DAEB alone [1]. However, this individual performance deficit is context-dependent: when DAEB is formulated as a 70/30 (w/w) DAIPB/DAEB blend, the cured resin tensile strength reaches 11.9 × 10³ psi, which is statistically identical to the MPD benchmark [1]. The 30–35% tensile strength loss cited for ring-alkylated MPDs used individually relative to MPD is attributed to the physical free volume introduced by the alkyl substituent within the crosslinked architecture, not to incomplete amine-epoxide reaction [1].

Epoxy curing agent Tensile strength DGEBA Aromatic diamine

Glass Transition Temperature in Cured Epoxy Systems

Differential scanning calorimetry (DSC) of stoichiometrically cured DGEBA resins reveals a clear Tg hierarchy among aromatic diamines. DAEB alone produces a Tg of 163 °C, which is 4 °C lower than both MPD (167 °C) and DAIPB (167 °C), but substantially higher than TDA (152 °C), the methyl-substituted analog [1]. The ACS study by Storey et al. (1988) independently confirmed the Tg ranking as DATBB > MPD ≈ DAIPB > DAEB > TDA, with the ethyl group occupying an intermediate position between the anomalous methyl analog and the bulkier isopropyl/tert-butyl substituents [2]. When DAEB is blended with DAIPB, the resulting cured resin Tg is depressed by an additional 4–8% relative to the individual diamines, with the 70/30 DAIPB/DAEB blend yielding a Tg of 154 °C [1]. This Tg modulation by blend ratio offers formulation flexibility not available with single-component MPD systems.

Glass transition temperature DSC Epoxy thermoset Crosslink density

Synergistic Tensile Enhancement in DAIPB/DAEB Blends

A defining differential characteristic of DAEB is its synergistic interaction with DAIPB in epoxy curing blends. The 70/30 (w/w) DAIPB/DAEB blend produced a tensile strength of 11.9 × 10³ psi with elongation of 5.6% and modulus of 3.0 × 10⁵ psi—values described in the patent as 'virtually identical to those attained with MPD' [1]. This represents a 40–50% improvement in tensile strength compared with either DAIPB alone (7.8 × 10³ psi) or DAEB alone (8.5 × 10³ psi) [1]. The synergy was independently confirmed in the Journal of Applied Polymer Science study, which reported 'greatly increased tensile strength (up to 50% higher)' for DAIPB/DAEB blends [2]. The mechanism remains unknown but is not attributable to cure completeness differences. Critically, blends containing 10–40 wt% DAEB remain as stable eutectic liquids at room temperature for over one year [1], addressing a key industrial preference for liquid curing agents without resorting to MPD/MDA eutectic mixtures associated with high toxicity concerns [3].

Epoxy curing agent blend Synergistic effect Tensile strength Eutectic formulation

Ames Mutagenicity Profile vs. Higher Alkyl Analogs

In a systematic structure-activity study of m-diaminobenzene derivatives tested in Salmonella typhimurium strains TA100, TA1538, and TA98, m-diaminobenzene (MPD) was the most active mutagen, followed in decreasing potency by 2,4-diaminotoluene (methyl) and 2,4-diaminoethylbenzene (DAEB), while both 2,4-diaminoisopropylbenzene (DAIPB) and 2,4-diamino-n-butylbenzene yielded negative responses [1]. A comprehensive review by Chung et al. (1997) further classified DAEB as a direct-acting mutagen—active without metabolic activation (S9 mix)—a property shared only with 2,4-diaminotoluene and certain nitro-containing amines among over 80 monocyclic aromatic amines evaluated [2]. This contrasts directly with DAIPB, which is non-mutagenic in the Ames assay, and with the majority of aromatic amines that require S9-mediated metabolic activation to exhibit mutagenicity [2]. The mutagenic potency ranking correlates inversely with alkyl substituent size: as the alkyl group at the 4-position increases from H through methyl, ethyl, isopropyl, to n-butyl, mutagenicity progressively declines and is eventually abolished [1].

Mutagenicity Ames test QSAR Occupational safety Aromatic diamine

Thermal Stability of Alkylated MPD-Cured Epoxy Resins

Thermogravimetric analysis (TGA) of DGEBA resins cured with ring-alkylated m-phenylenediamines—a class that includes DAEB—indicated slightly higher thermal stability compared with resins cured with unsubstituted MPD [1]. The ACS study by Storey et al. (1988) reported this finding as a class-level observation across the series of alkylated MPDs (TDA, DAEB, DAIPB, DATBB) relative to MPD [1]. While the magnitude of the thermal stability improvement was described qualitatively as 'slight,' it constitutes a consistent direction of effect attributable to the presence of the ring alkyl substituent. The underlying mechanism is hypothesized to involve the increased aromatic bulk reducing chain-segment mobility and thereby elevating the degradation onset temperature [1]. This thermal stability advantage is one of the few performance dimensions where ring-alkylated MPDs as a class outperform MPD, contrasting with the tensile strength domain where alkylation is detrimental.

Thermogravimetric analysis Thermal stability Epoxy degradation Aromatic diamine curing

Eutectic Liquid Formation for Ambient Handling

A critical practical differentiator for DAEB lies in its physical-state behavior when blended with DAIPB. Blends containing 10–40 wt% DAEB in DAIPB form true eutectic liquids that remain stable at room temperature for over one year without crystallization [1]. This contrasts with unsubstituted MPD, which is a crystalline solid with a melting point of 63–65 °C and requires blending with MDA (itself a solid or part of a proprietary eutectic) to achieve a liquid state at ambient temperature . The alkyl substitution on the aromatic ring imparts a significant melting point depression relative to MPD; DATBB is a neat liquid and DAIPB is a soft solid at room temperature [1]. While the exact melting point of pure DAEB is not reported in the primary comparative literature, its role in forming persistent room-temperature eutectic liquids with DAIPB is well established and represents a formulation advantage independent of the toxicity concerns that have driven the industry away from MPD/MDA eutectic systems [1].

Eutectic liquid Room-temperature handling Curing agent formulation Processability

High-Value Application Scenarios for DAEB


Co-Component in Low-Toxicity Curing Blends for Aerospace

DAEB's primary procurement value proposition is as a synergistic co-component (20–40 wt%) with DAIPB to produce liquid, room-temperature-stable epoxy curing agent blends that deliver tensile strength (11.9 × 10³ psi) and elongation (5.6%) equivalent to MPD-cured DGEBA [1]. This is directly relevant to aerospace composite manufacturing, where DADS has been preferred for its elevated heat distortion temperature but commands a significant cost premium and requires energetic cure schedules, while MPD/MDA systems face increasing regulatory scrutiny due to MDA's demonstrated animal carcinogenicity [1][2]. DAIPB/DAEB blends offer a middle-ground solution: MPD-comparable mechanical properties with alkyl-substituent-mediated metabolic detoxification potential and the practical advantage of persistent liquid physical state for automated prepregging and resin transfer molding processes [1].

Thermally Stable Formulations for High-Temperature Epoxies

Formulators targeting applications where thermal degradation margins are narrow—such as under-hood automotive structural adhesives, high-temperature electrical insulation, or industrial tooling composites—may select DAEB over MPD on the basis of the class-level TGA evidence showing slightly higher thermal stability for ring-alkylated MPD-cured resins compared with MPD-cured resins [3]. While the improvement magnitude is modest, when combined with the Tg tunability afforded by DAIPB/DAEB blend ratio adjustment (spanning 154–167 °C depending on composition), DAEB enables optimization of both thermal stability and thermomechanical profile without changing curing agent chemistry class [1][3].

Chain Extender in Polyurethane and Polyurea Elastomers

Ring-alkylated m-phenylenediamines, including DAEB, have been described in patent literature as sterically hindered diamines with lower amine reactivity compared with unsubstituted diamines, making them useful as chain extenders in polyurethane-polyurea elastomer systems where controlled reaction rates are essential for processing by reaction injection molding (RIM) or spray application [4]. The ethyl substituent at the 4-position provides a specific steric and electronic profile intermediate between methyl (TDA) and isopropyl (DAIPB) analogs, offering formulators a reactivity-tuning parameter. This application scenario derives from patent disclosures of the diamine class and represents a distinct industrial use beyond epoxy curing [4].

Chemical Intermediate for Dyes and Pharmaceuticals

As a versatile aromatic diamine intermediate, DAEB serves as a building block for the synthesis of polymers, dyes, and pharmaceutical compounds where the specific 4-ethyl substitution pattern is structurally required . The compound's HPLC analysis method has been established on reverse-phase columns (Newcrom R1), enabling quality control for procurement specifications [5]. The catalytic hydrogenation route from 2,4-dinitroethylbenzene using Ni/HY catalysts in protic solvents (optimal: 40% v/v water in ethanol) represents a well-characterized synthetic pathway with demonstrated solvent-dependent selectivity that supports reliable sourcing [6]. This application scenario is relevant for medicinal chemistry and dye intermediate procurement where regiospecific substitution is non-negotiable.

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